![molecular formula C8H5BrO3 B15202104 8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
8-Bromo-4H-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromine atom at the 8th position of the benzo[d][1,3]dioxin-4-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the direct synthesis from salicylic acids and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This method allows for the formation of 4H-benzo[d][1,3]dioxin-4-one derivatives at room temperature .
Another method involves the use of ortho-halobenzoic acid, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) in the presence of copper(II) acetate (Cu(OAc)2) as a catalyst . This approach provides a versatile route to synthesize various derivatives of benzo[d][1,3]dioxin-4-one.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce dihydro derivatives. Substitution reactions result in the formation of various functionalized derivatives.
Applications De Recherche Scientifique
8-Bromo-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of agrochemicals, such as insecticides and fungicides.
Mécanisme D'action
The mechanism of action of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as topoisomerase I, which plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells and exhibit cytotoxic effects .
Comparaison Avec Des Composés Similaires
8-Bromo-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
4H-benzo[d][1,3]dioxin-4-one: The parent compound without the bromine substitution.
8-Chloro-4H-benzo[d][1,3]dioxin-4-one: A similar compound with a chlorine atom instead of bromine.
8-Methyl-4H-benzo[d][1,3]dioxin-4-one: A derivative with a methyl group at the 8th position.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C8H5BrO3 |
|---|---|
Poids moléculaire |
229.03 g/mol |
Nom IUPAC |
8-bromo-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-3H,4H2 |
Clé InChI |
PEUQJMDGHLCDNH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(C=CC=C2Br)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


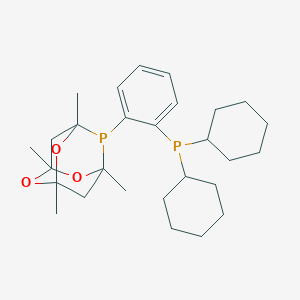
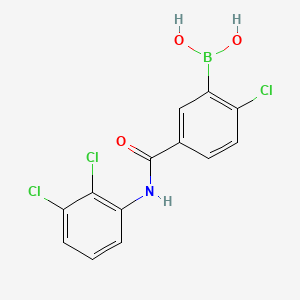
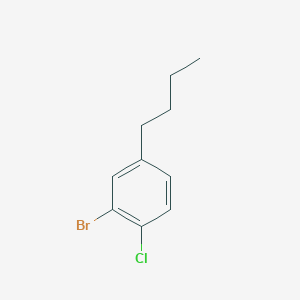
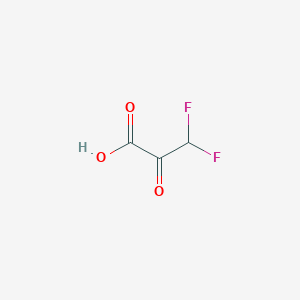
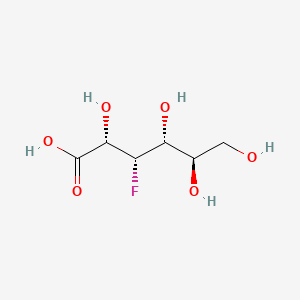
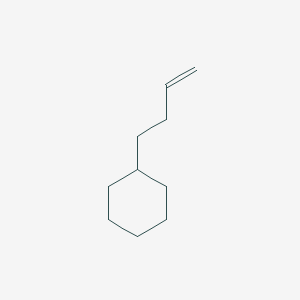
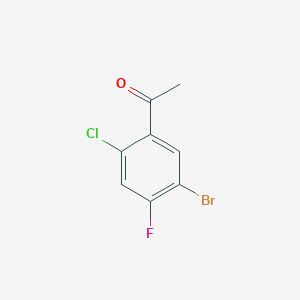
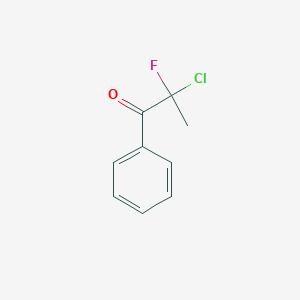
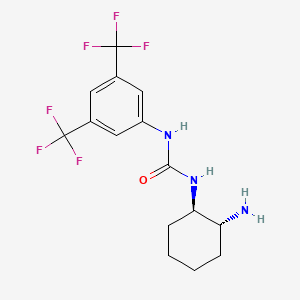
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)

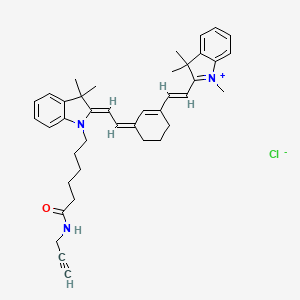

![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
